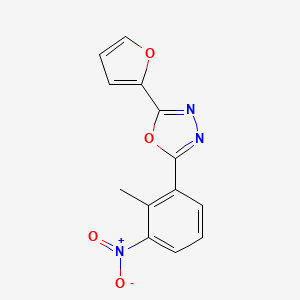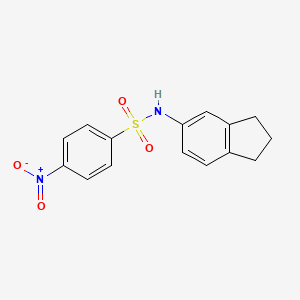
3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile, also known as MNPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. MNPA is a member of the acrylonitrile family, which is known for its diverse biological activities. In
作用机制
3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile exerts its biological effects through various mechanisms of action. One of the main mechanisms is the inhibition of enzymes involved in various biological processes. 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which can improve cognitive function and memory. 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have a wide range of biochemical and physiological effects. It has been found to have antimicrobial activity against various pathogens, including bacteria and fungi. 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile has also been shown to have antitumor activity against various cancer cell lines. In addition, 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile has been found to have anti-inflammatory effects, which can help to reduce inflammation and pain.
实验室实验的优点和局限性
3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of biological activities. 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile can be used as a lead compound for the development of new drugs, and it can also be used as a tool compound for studying various biological processes. However, 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile also has some limitations for lab experiments. It can be toxic at high concentrations, and it may have off-target effects that can complicate data interpretation.
未来方向
There are several future directions for 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile research. One area of interest is the development of 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile derivatives with improved biological activities and reduced toxicity. Another area of interest is the study of 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile in animal models to determine its efficacy and safety in vivo. 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile can also be used as a tool compound for studying various biological processes, such as enzyme inhibition and cell signaling pathways. Overall, 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile has the potential to be a valuable tool for drug discovery and development, and further research is needed to fully explore its potential.
合成方法
3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile can be synthesized through a multi-step process that involves the reaction of 4-methoxy-1-naphthylamine with acrylonitrile and phenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile.
科学研究应用
3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile has been studied extensively for its potential applications in drug discovery and development. It has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases.
属性
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-24-20-12-11-15(18-9-5-6-10-19(18)20)13-17(14-21)25(22,23)16-7-3-2-4-8-16/h2-13H,1H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIICLRIUOIQJH-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxynaphthalen-1-yl)-2-(phenylsulfonyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)

![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5714379.png)
![5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)

![6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)

![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)

![5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5714420.png)
![N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5714444.png)